Cas no 1806749-20-1 (4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride)

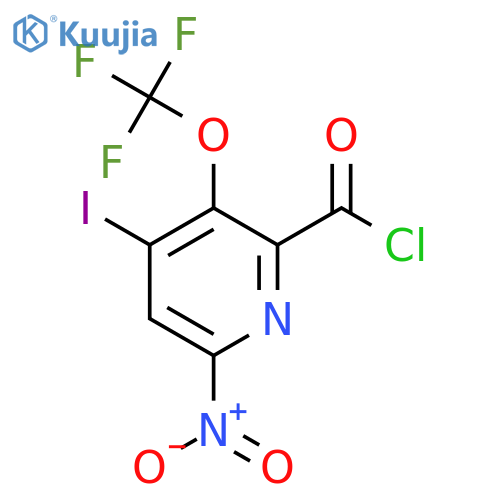

1806749-20-1 structure

商品名:4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride

CAS番号:1806749-20-1

MF:C7HClF3IN2O4

メガワット:396.446523427963

CID:4836484

4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride

-

- インチ: 1S/C7HClF3IN2O4/c8-6(15)4-5(18-7(9,10)11)2(12)1-3(13-4)14(16)17/h1H

- InChIKey: XBOMYOKGYRWISH-UHFFFAOYSA-N

- ほほえんだ: IC1C=C([N+](=O)[O-])N=C(C(=O)Cl)C=1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 351

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 85

4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029090353-1g |

4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride |

1806749-20-1 | 97% | 1g |

$1,475.10 | 2022-03-31 |

4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1806749-20-1 (4-Iodo-6-nitro-3-(trifluoromethoxy)pyridine-2-carbonyl chloride) 関連製品

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量